molecular formula C9H16O3 B1394874 Ethyl 3-(oxolan-3-yl)propanoate CAS No. 766539-77-9

Ethyl 3-(oxolan-3-yl)propanoate

Cat. No.: B1394874
CAS No.: 766539-77-9
M. Wt: 172.22 g/mol
InChI Key: NKROAULOSXRIHW-UHFFFAOYSA-N
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Description

Ethyl 3-(oxolan-3-yl)propanoate is an ester compound with the molecular formula C9H16O3. Esters are organic compounds derived from carboxylic acids and alcohols. They are known for their pleasant odors and are often used in perfumes and flavoring agents . This compound is a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(oxolan-3-yl)propanoate can be synthesized through the esterification of 3-(oxolan-3-yl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous distillation may be employed to separate the ester from the reaction mixture and remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(oxolan-3-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

    Transesterification: Alcohols, acid or base catalysts.

Major Products Formed

    Hydrolysis: 3-(oxolan-3-yl)propanoic acid and ethanol.

    Reduction: 3-(oxolan-3-yl)propanol.

    Transesterification: Various esters depending on the alcohol used.

Mechanism of Action

The mechanism of action of ethyl 3-(oxolan-3-yl)propanoate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, undergoing transformations to form desired products. In biological systems, its effects are mediated through interactions with molecular targets, such as enzymes or receptors, leading to specific biochemical pathways .

Comparison with Similar Compounds

Ethyl 3-(oxolan-3-yl)propanoate can be compared with other esters, such as:

Uniqueness

This compound is unique due to its specific structure, which includes an oxolane ring. This structural feature imparts distinct chemical and physical properties, making it valuable in specialized applications .

Conclusion

This compound is a versatile ester with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable compound for various scientific research and industrial processes.

Properties

IUPAC Name

ethyl 3-(oxolan-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-2-12-9(10)4-3-8-5-6-11-7-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKROAULOSXRIHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1CCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694792
Record name Ethyl 3-(oxolan-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766539-77-9
Record name Ethyl 3-(oxolan-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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